Cas no 77027-85-1 (propan-2-yl (2R)-2-hydroxypropanoate)

propan-2-yl (2R)-2-hydroxypropanoate 化学的及び物理的性質
名前と識別子
-
- Propanoic acid,2-hydroxy-, 1-methylethyl ester, (2R)-
- ISOPROPYL-(R)-LACTATE
- Propanoic acid, 2-hydroxy-, 1-methylethyl ester, (2R)- (9CI)
- (+)-Isopropyl lactate
- (R)-Isopropyl lactate
- D-Isopropyl lactate
- Propanoicacid, 2-hydroxy-, 1-methylethyl ester, (R)-
- propan-2-yl (2R)-2-hydroxypropanoate
- W-111225
- (R)-Isopropyl2-hydroxypropanoate
- AKOS006330769
- (R)-Isopropyl 2-hydroxypropanoate
- 77027-85-1
- Isopropyl S-(-)-lactate
- SCHEMBL16370205
- 2-hydroxy-propionic acid isopropyl ester
- EN300-1472320
-
- インチ: InChI=1S/C6H12O3/c1-4(2)6(3,9)5(7)8/h4,9H,1-3H3,(H,7,8)/p-1/t6-/m1/s1
- InChIKey: JRQZJRDOZAJRTN-ZCFIWIBFSA-M
- SMILES: CC(C)[C@](C)(C(=O)[O-])O
計算された属性
- 精确分子量: 132.07866
- 同位素质量: 132.078644241g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 9
- 回転可能化学結合数: 2
- 複雑さ: 98.5
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.7
- トポロジー分子極性表面積: 46.5Ų
じっけんとくせい
- PSA: 46.53
propan-2-yl (2R)-2-hydroxypropanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P0057K5-250mg |
Propanoic acid,2-hydroxy-, 1-methylethyl ester, (2R)- |
77027-85-1 | 95% | 250mg |
$138.00 | 2025-02-21 | |
1PlusChem | 1P0057K5-10g |
Propanoic acid,2-hydroxy-, 1-methylethyl ester, (2R)- |
77027-85-1 | 95% | 10g |
$1477.00 | 2025-03-21 | |
Enamine | EN300-1472320-10000mg |
propan-2-yl (2R)-2-hydroxypropanoate |
77027-85-1 | 95.0% | 10000mg |
$1101.0 | 2023-09-29 | |
Enamine | EN300-1472320-5000mg |
propan-2-yl (2R)-2-hydroxypropanoate |
77027-85-1 | 95.0% | 5000mg |
$743.0 | 2023-09-29 | |
Aaron | AR0057SH-5g |
Propanoic acid,2-hydroxy-, 1-methylethyl ester, (2R)- |
77027-85-1 | 95% | 5g |
$1047.00 | 2025-01-22 | |
Enamine | EN300-1472320-250mg |
propan-2-yl (2R)-2-hydroxypropanoate |
77027-85-1 | 95.0% | 250mg |
$92.0 | 2023-09-29 | |
1PlusChem | 1P0057K5-500mg |
Propanoic acid,2-hydroxy-, 1-methylethyl ester, (2R)- |
77027-85-1 | 95% | 500mg |
$230.00 | 2025-02-21 | |
A2B Chem LLC | AC42277-250mg |
Propanoic acid,2-hydroxy-, 1-methylethyl ester, (2R)- |
77027-85-1 | 95% | 250mg |
$132.00 | 2024-04-19 | |
A2B Chem LLC | AC42277-2.5g |
Propanoic acid,2-hydroxy-, 1-methylethyl ester, (2R)- |
77027-85-1 | 95% | 2.5g |
$565.00 | 2024-04-19 | |
Aaron | AR0057SH-50mg |
Propanoic acid,2-hydroxy-, 1-methylethyl ester, (2R)- |
77027-85-1 | 95% | 50mg |
$83.00 | 2025-01-22 |
propan-2-yl (2R)-2-hydroxypropanoate 関連文献
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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3. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
propan-2-yl (2R)-2-hydroxypropanoateに関する追加情報
Propan-2-yl (2R)-2-Hydroxypropanoate: A Comprehensive Overview
Propan-2-yl (2R)-2-hydroxypropanoate, also known by its CAS number 77027-85-1, is a versatile organic compound with significant applications in various industries. This compound is a chiral ester, characterized by its unique stereochemistry and functional groups. The molecule consists of a propanoic acid derivative with a hydroxyl group at the 2R position and an ester linkage with an isopropyl group. Its structure makes it highly valuable in fields such as pharmaceuticals, food additives, and cosmetics due to its ability to act as a precursor or intermediate in complex molecule synthesis.
The (R)-configuration of the hydroxyl group in propan-2-yl (2R)-2-hydroxypropanoate plays a critical role in its biological activity and chemical reactivity. Recent studies have highlighted its potential as a chiral building block in asymmetric synthesis, enabling the production of enantiomerically pure compounds. This property is particularly advantageous in drug discovery, where the stereochemistry of molecules can significantly influence their pharmacokinetics and efficacy.
One of the most notable advancements involving propan-2-yl (2R)-hydroxypropanoate is its application in the synthesis of bioactive compounds. Researchers have utilized this compound as a key intermediate in the production of statins, a class of drugs used to lower cholesterol levels. The ability to efficiently synthesize this compound with high enantiomeric excess has been a focus of recent investigations, driven by the demand for cost-effective and environmentally friendly manufacturing processes.
In addition to its pharmaceutical applications, propan-hydroxypropanoate has gained attention in the food industry as a natural flavor enhancer. Its mild sweetness profile makes it an ideal candidate for use in low-calorie sweeteners and flavor modifiers. Recent studies have explored its stability under various processing conditions, ensuring its suitability for incorporation into food products without compromising taste or safety.
The synthesis of propan-hydroxypropanoate involves several methods, including enzymatic catalysis and chemical reduction. Enzymatic approaches have become increasingly popular due to their high selectivity and ability to operate under mild conditions. For instance, lipase-catalyzed transesterification has been employed to produce this compound with excellent yields and stereochemical control. These advancements underscore the importance of biocatalysis in modern organic synthesis.
From an environmental standpoint, the production and use of propan-hydroxypropanoate align with sustainable chemistry principles. Its biodegradability and low toxicity make it an eco-friendly alternative to traditional synthetic compounds. Moreover, researchers are exploring its potential as a renewable resource-derived material, leveraging biomass-derived feedstocks to reduce reliance on fossil fuels.
In conclusion, propan-hydroxypropanoate, with its CAS number 77027-85-1, stands as a pivotal compound in contemporary chemistry. Its unique properties, coupled with recent advancements in synthesis and application, position it as a key player in diverse industries. As research continues to uncover new possibilities for this compound, its role in driving innovation across sectors is expected to grow significantly.
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